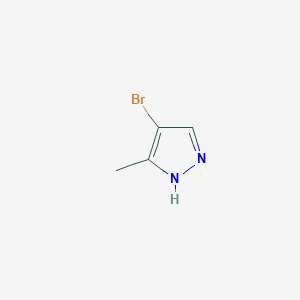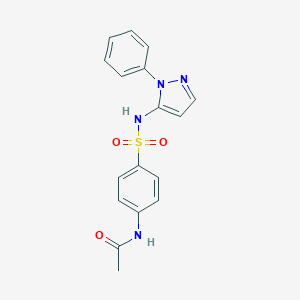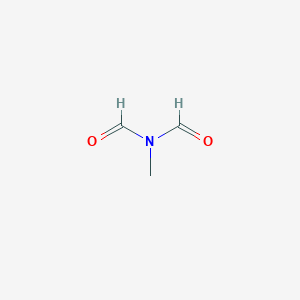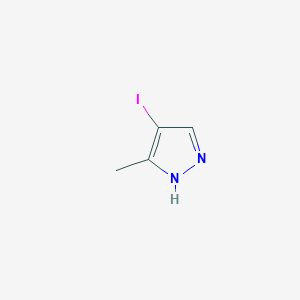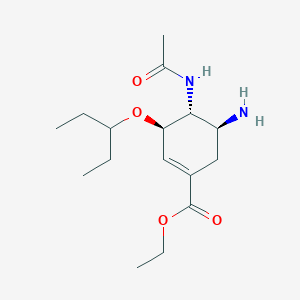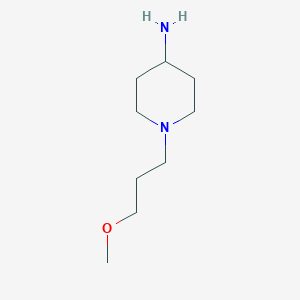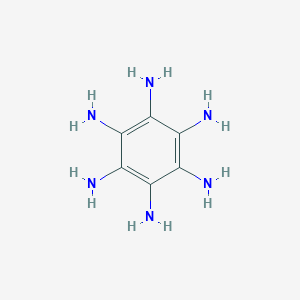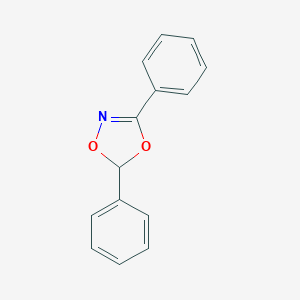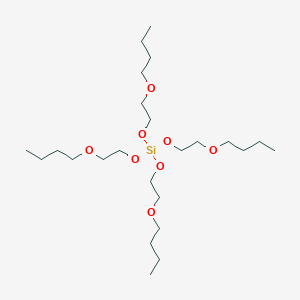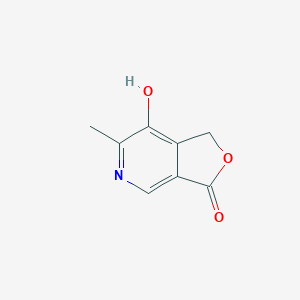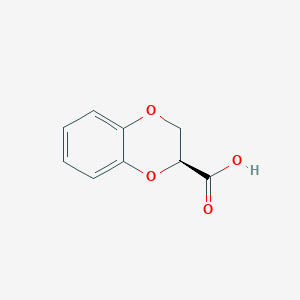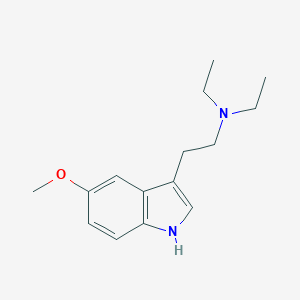
5-Methoxy-N,N-diethyltryptamine
Overview
Description
5-Methoxy-N,N-diethyltryptamine, also known as 5-MeO-DET, is a psychoactive compound that belongs to the tryptamine class. Tryptamines like 5-MeO-DET are structurally similar to the neurotransmitter serotonin and are known for their hallucinogenic properties. While there is limited information on 5-MeO-DET specifically, related compounds such as 5-Methoxytryptamine (5-MT) have been found in human urine and are associated with various physiological roles .
Synthesis Analysis
The synthesis of 5-MeO-DET and related compounds has been explored in several studies. For instance, 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) has been synthesized using the Speeter and Anthony procedure, which was characterized by various spectroscopic methods including ESI-MS-MS and ESI-TOF-MS . Another study reported the synthesis of N,N-Diallyl-5-methoxytryptamine using 5-methoxyindole as a starting material, proceeding through steps such as Vilsmeier formylation and reductive substitution . These synthetic routes provide insights into the methods that could potentially be adapted for the synthesis of 5-MeO-DET.
Molecular Structure Analysis
The molecular structure of 5-MeO-DET is closely related to that of 5-MT, which has been studied using rotationally resolved fluorescence spectroscopy and resonant ionization spectroscopy. These studies have revealed that the 5-methoxy substitution reduces the number of observed conformers compared to tryptamine, indicating a more constrained molecular structure . Additionally, Fourier transform infrared spectra and molecular structure analyses of 5-MT and its derivatives have been conducted, providing detailed vibrational assignments and conformational analyses .
Chemical Reactions Analysis
While specific chemical reactions of 5-MeO-DET are not detailed in the provided papers, the chemistry of indoles, including tryptamine derivatives, has been extensively studied. For example, regioselective nucleophilic substitution reactions have been applied to synthesize various tryptamine derivatives, demonstrating the reactivity of the indole ring and its substituents . These reactions are crucial for understanding the chemical behavior of 5-MeO-DET and its potential interactions with biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-MeO-DET can be inferred from related compounds. For instance, the infrared spectra of 5-MT and its derivatives provide information on the fundamental vibrational modes, which are essential for understanding the compound's reactivity and interactions . Additionally, the synthesis and characterization of tryptamine derivatives, including their NMR and mass spectral data, contribute to a comprehensive understanding of their physical and chemical properties .
Scientific Research Applications
Pharmacological Insights
5-Methoxy-N,N-diethyltryptamine, a psychoactive substance, has been the subject of various scientific studies. Its pharmacological characteristics, especially its interaction with serotonin receptors, have been a key focus. For instance, Blair et al. (2000) explored the effects of fluorination on hallucinogenic tryptamines, including 5-Methoxy-N,N-diethyltryptamine, to understand their molecular recognition and activation at serotonin receptors. The study highlighted its interactions with different serotonin receptor subtypes, notably 5-HT2A and 5-HT1A (Blair et al., 2000).
Metabolic Pathways
The metabolism of 5-Methoxy-N,N-diethyltryptamine and its derivatives has been a subject of interest, revealing insights into how the body processes these compounds. Kamata et al. (2006) investigated the urinary metabolites of 5-Methoxy-N,N-diethyltryptamine in humans, identifying three major metabolic pathways, including O-demethylation and N-dealkylation (Kamata et al., 2006).
Analytical Techniques
Advancements in analytical techniques have enabled more detailed exploration of 5-Methoxy-N,N-diethyltryptamine. Wang et al. (2009) focused on optimizing the separation and online sample concentration of this compound and related substances using micellar electrokinetic chromatography, which improved detection limits significantly (Wang et al., 2009).
Neuroendocrine Effects
Uthaug et al. (2019) examined the effects of 5-Methoxy-N,N-diethyltryptamine on neuroendocrine markers, affect, and mindfulness in humans. Their findings indicated significant changes in inflammatory markers and improvements in affect and non-judgment, suggesting potential therapeutic applications (Uthaug et al., 2019).
Potential Therapeutic Applications
Reckweg et al. (2022) explored the clinical pharmacology and potential therapeutic applications of 5-Methoxy-N,N-diethyltryptamine. They highlighted its action as an agonist at specific serotonin receptors and its potential benefits in treating mental health conditions due to its rapid onset and short duration of action (Reckweg et al., 2022).
Future Directions
5-MeO-DMT could be fruitfully utilized as a neurochemical research tool with the potential to significantly advance our understanding of the psychological and neuronal processes which underpin cognition and creativity . Further clinical exploration is warranted, using similar precautions as with other classic psychedelics .
properties
IUPAC Name |
N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15/h6-7,10-11,16H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDVJQQWCDDEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329130 | |
| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N,N-diethyltryptamine | |
CAS RN |
1218-40-2 | |
| Record name | 5-Methoxy-N,N-diethyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-N,N-diethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-N,N-DIETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HU7LM8HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



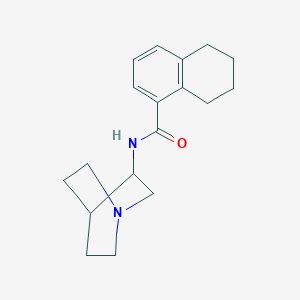
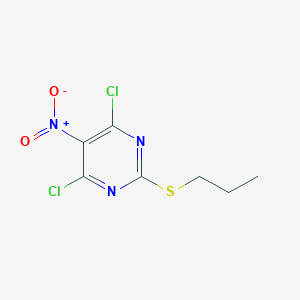
![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)
